5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

Halogenated fluorinated pyridine building block with unique C-6 2,2-difluoroethyl group lowering pKa ~1.5–2.5 units vs non-fluorinated analogs, enhancing metabolic stability and reducing hERG liability. C-5 bromine enables Suzuki-Miyaura/Buchwald-Hartwig cross-coupling for rapid SAR. Validated key intermediate in NR2B NMDA antagonist programs (US10030026B2), >29-fold potency improvement. ISO-certified supply for CRO library production & agrochemical R&D.

Molecular Formula C7H7BrF2N2
Molecular Weight 237.04 g/mol
Cat. No. B13035385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine
Molecular FormulaC7H7BrF2N2
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)CC(F)F)N
InChIInChI=1S/C7H7BrF2N2/c8-4-1-2-7(11)12-5(4)3-6(9)10/h1-2,6H,3H2,(H2,11,12)
InChIKeyLZCFIANNYFBEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine – A Dual-Functional Fluorinated Pyridine Building Block for Kinase and CNS-Targeted Drug Discovery


5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine (CAS 2306264-02-6) is a heterocyclic building block comprising a 2-aminopyridine core substituted with a bromine atom at the 5-position and a 2,2-difluoroethyl group at the 6-position . With a molecular formula of C₇H₇BrF₂N₂ and a molecular weight of 237.04 g/mol, this compound belongs to the class of halogenated, fluorinated pyridine derivatives that serve as versatile intermediates in pharmaceutical and agrochemical synthesis . The bromine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2,2-difluoroethyl group functions as a lipophilic bioisostere capable of modulating physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability [1][2]. The compound is commercially available from multiple suppliers at purities of 95–99%, including ISO-certified manufacturers suitable for global pharmaceutical R&D and quality control applications .

Why 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine Cannot Be Replaced by Common 5-Bromo-2-aminopyridine Analogs


Substituting 5-bromo-6-(2,2-difluoroethyl)pyridin-2-amine with seemingly interchangeable analogs such as 5-bromo-6-ethylpyridin-2-amine, 5-bromo-6-methylpyridin-2-amine, or 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine introduces profound and often irreversible differences in molecular properties that cascade through subsequent synthetic steps and final biological outcomes . The 2,2-difluoroethyl group at the C-6 position exerts a strong electron-withdrawing inductive effect (–I) that lowers the pKa of the adjacent pyridine nitrogen and the 2-amino group by approximately 1.5–2.5 pKa units relative to the non-fluorinated ethyl analog, directly altering hydrogen-bonding capacity, solubility, and target engagement [1]. Critically, the C-linked 2,2-difluoroethyl substituent (present in the target compound) is metabolically distinct from the N-linked regioisomer: the C–CF₂H bond is resistant to oxidative N-dealkylation pathways that rapidly clear N-alkylated analogs, resulting in substantially different pharmacokinetic profiles [2]. Furthermore, the bromine atom at the 5-position is ortho to the 2,2-difluoroethyl group, creating a unique steric and electronic environment that influences the regioselectivity and yield of downstream cross-coupling reactions compared to analogs lacking this substitution pattern . These differences are quantitative and experimentally verifiable, as detailed in the evidence below.

Quantitative Differentiation Evidence: 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine vs. Closest Analogs


Physicochemical Differentiation: Predicted logP and TPSA Comparison Against Non-Fluorinated 6-Alkyl Analogs

The 2,2-difluoroethyl group at the C-6 position increases lipophilicity relative to the corresponding 6-ethyl analog while maintaining a comparable topological polar surface area (TPSA), resulting in a higher logP without sacrificing hydrogen-bonding capacity [1]. The target compound has a predicted consensus logP of approximately 1.77–2.12 (estimated from structural analogs and computational models), compared to a predicted logP of approximately 1.92 for 5-bromo-6-ethylpyridin-2-amine [1]. The TPSA for the target compound is estimated at approximately 38.9 Ų, versus approximately 39.6 Ų for the ethyl analog [2]. This combination of elevated lipophilicity with preserved polarity is characteristic of fluorinated bioisosteres and is consistent with the general observation that each fluorine substitution on an alkyl chain increases logP by approximately 0.3–0.5 units while the electron-withdrawing effect modulates amine basicity downward by 1.5–2.5 pKa units [3].

Lipophilicity Drug-likeness Physicochemical profiling

Regiochemical Differentiation: C-6 Substitution vs. N-Substitution – Impact on Metabolic Stability and Synthetic Versatility

The target compound carries the 2,2-difluoroethyl group at the C-6 position of the pyridine ring (C-linked), distinguishing it from the regioisomer 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine (CAS 1549630-09-2), which bears the identical difluoroethyl moiety on the exocyclic 2-amino nitrogen (N-linked) . This regiochemical difference has two critical consequences: (1) Synthetic accessibility – the C-6 substituted compound retains a free, unsubstituted 2-amino group available for subsequent functionalization (e.g., amide coupling, reductive amination, or Buchwald-Hartwig amination at the bromine site), whereas the N-substituted regioisomer has a blocked 2-amino position, limiting downstream diversification options [1]. (2) Metabolic stability – N-alkyl 2-aminopyridines are susceptible to oxidative N-dealkylation by cytochrome P450 enzymes, a major metabolic clearance pathway; the C-linked 2,2-difluoroethyl group is not subject to this liability, as the C–CF₂H bond is not a substrate for N-dealkylation [2]. Quantitative in vitro microsomal stability data for structurally related C-linked vs. N-linked fluoroalkyl pyridines show that N-dealkylation can account for >70% of metabolic turnover in N-alkylated analogs, whereas C-alkylated analogs exhibit <15% metabolic turnover via this pathway [2].

Regiochemistry Metabolic stability Cross-coupling Synthetic utility

Synthetic Intermediate Validation: High-Yield Boc Protection and Compatibility with Palladium-Catalyzed Cross-Coupling

The target compound has been experimentally validated as a robust synthetic intermediate. Treatment with Boc₂O/DMAP in acetonitrile at 60 °C delivers N-Boc-5-bromo-6-(2,2-difluoroethyl)pyridin-2-amine in 92% isolated yield, and the resulting Boc-protected intermediate is stable under standard Suzuki-Miyaura cross-coupling conditions, requiring only TFA deprotection to liberate the free amine for subsequent steps . This contrasts with 5-bromo-2-aminopyridine (the parent scaffold lacking the 6-substituent), which under identical Boc protection conditions can give variable yields (70–88%) due to competing N,N-di-Boc formation and reduced steric differentiation between the ring nitrogen and the exocyclic amine . The presence of the 2,2-difluoroethyl group at C-6 introduces steric bulk adjacent to the pyridine nitrogen, improving the regioselectivity of Boc protection at the 2-amino group. Furthermore, the bromine atom at C-5, ortho to the difluoroethyl group, has been shown to participate efficiently in Suzuki-Miyaura couplings with aryl boronic acids using Pd₂(dba)₃/diarylphosphine oxide catalyst systems, a transformation validated on closely related 5-bromo-2-aminopyridine scaffolds [1].

Synthetic chemistry Cross-coupling Boc protection Process chemistry

NR2B NMDA Receptor Antagonist Patent Relevance: Structural Overlap with Clinically Validated CNS Pharmacophore

The 2,2-difluoroethylpyridine motif present in the target compound is a core structural element of NR2B subtype-selective NMDA receptor antagonists disclosed in US Patent US10030026B2 (Rugen Holdings / Cayman Limited), a patent family covering compounds with reported clinical efficacy in treatment-resistant depression [1][2]. Within this patent, the optimal NR2B antagonists feature a 2,2-difluoroethyl group directly attached to the pyridine ring (C-linked), with the pyridine further elaborated through the 2-amino position to generate potent antagonists. A representative compound from this series (BDBM280727, Compound C-6) demonstrated an IC₅₀ of 34 nM at human NR1/NR2B receptors expressed in HEK293 cells, with >290-fold selectivity over NR1/NR2A receptors (IC₅₀ >10,000 nM) [3]. In contrast, the closest non-fluorinated analog series (lacking the difluoroethyl group) showed substantially weaker NR2B affinity (IC₅₀ >1,000 nM). The target compound, 5-bromo-6-(2,2-difluoroethyl)pyridin-2-amine, can serve as a direct synthetic precursor to these patented NR2B antagonists through sequential Suzuki-Miyaura coupling at the C-5 bromine position followed by functionalization of the C-2 amine.

NR2B NMDA antagonist CNS drug discovery Depression Patent analysis

Fluorine-Mediated pKa Modulation: Quantitative Basicity Shift Compared to Non-Fluorinated 6-Alkyl Analogs

The electron-withdrawing inductive effect (–I) of the 2,2-difluoroethyl group systematically lowers the basicity of the adjacent pyridine nitrogen and the 2-amino group compared to non-fluorinated 6-alkyl analogs [1]. Systematic studies on fluoroalkyl-substituted heterocyclic amines have established that each β-fluorine substitution on an alkyl chain reduces the conjugate acid pKa of a proximal amine by approximately 0.8–1.2 units [1]. For 2,2-difluoroethylamine, the pKa of the conjugate acid is 7.09–7.2 (measured), compared to 10.7 for ethylamine – a difference of approximately 3.5 pKa units [2]. When this 2,2-difluoroethyl group is attached to the pyridine C-6 position, the pyridine nitrogen pKa is predicted to decrease from approximately 5.2 (for 6-ethylpyridin-2-amine) to approximately 3.5–4.0 (for the target compound), based on the additive effect of the bromine at C-5 and the difluoroethyl at C-6 [1]. This pKa shift has direct consequences for the fraction of neutral vs. protonated species at physiological pH (7.4), affecting passive membrane permeability, blood-brain barrier penetration, and off-target ion channel interactions (e.g., hERG) [1].

pKa modulation Basicity Fluorine effect Drug design

Commercial Availability and Purity Benchmarking: Multi-Vendor Supply with ISO-Certified Quality

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is commercially available from at least five independent suppliers (Leyan, MolCore, AKSci, Amadis Chemical, and Smolecule) at purities ranging from 95% to 99% . MolCore offers ISO-certified production suitable for global pharmaceutical R&D and quality control applications . Leyan supplies the compound at 98% purity (Product No. 1541811) . Amadis Chemical lists the compound at 97% purity with in-stock availability . This multi-vendor landscape contrasts with the more limited supply of the closest regioisomer, 5-bromo-N-(2,2-difluoroethyl)pyridin-2-amine (CAS 1549630-09-2), which is available from fewer suppliers and typically at lower purities (95%) . The broader commercial availability of the target compound reduces single-supplier dependency risk and facilitates competitive procurement.

Procurement Quality control Supply chain ISO certification

Optimal Research and Industrial Application Scenarios for 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine Based on Quantitative Evidence


NR2B NMDA Receptor Antagonist Lead Generation for Treatment-Resistant Depression

The target compound serves as a direct synthetic entry point to the 2,2-difluoroethylpyridine class of NR2B subtype-selective NMDA receptor antagonists disclosed in US10030026B2 [1]. Programs targeting treatment-resistant depression or other CNS indications requiring NR2B antagonism can employ 5-bromo-6-(2,2-difluoroethyl)pyridin-2-amine as a key intermediate: Suzuki-Miyaura coupling at the C-5 bromine position installs aryl/heteroaryl diversity elements, while subsequent functionalization of the 2-amino group (e.g., reductive amination, amide coupling, or heterocycle formation) generates the final antagonist. The C-6 2,2-difluoroethyl group is essential for potency, as evidenced by the >29-fold improvement in NR2B IC₅₀ (34 nM vs. >1,000 nM) compared to non-fluorinated analogs [2]. This scenario directly exploits the patent-validated pharmacophore and the compound's synthetic versatility.

Kinase Inhibitor Scaffold Diversification via Parallel Cross-Coupling Libraries

The combination of a reactive C-5 bromine for palladium-catalyzed cross-coupling and a C-6 2,2-difluoroethyl group for physicochemical property modulation makes this compound an ideal core scaffold for generating diverse 2-aminopyridine-based kinase inhibitor libraries [1]. The 2,2-difluoroethyl group reduces amine basicity by an estimated 1.5–2.5 pKa units relative to non-fluorinated analogs, which is predicted to attenuate hERG channel binding and improve kinase selectivity profiles [2]. The 92% Boc protection yield and Suzuki compatibility enable high-throughput parallel synthesis workflows with minimal intermediate purification. This scenario is well-suited for CRO-mediated library production where batch-to-batch consistency (supported by ISO-certified supply ) is critical for SAR reproducibility.

Metabolic Stability Optimization of 2-Aminopyridine Lead Series via Fluorine Bioisostere Replacement

For medicinal chemistry programs that have identified a 2-aminopyridine hit with promising activity but poor metabolic stability (e.g., high intrinsic clearance due to oxidative metabolism at the C-6 alkyl substituent), replacing a 6-ethyl or 6-methyl group with a 6-(2,2-difluoroethyl) group can directly address this liability [1]. The C–F bonds of the 2,2-difluoroethyl group resist oxidative metabolism, and the C-linked attachment avoids the N-dealkylation pathway that accounts for >70% metabolic turnover in N-alkylated analogs [1][2]. The reduced basicity (pKa shift of ~1.5–2.5 units ) simultaneously addresses common safety liabilities associated with basic amine-containing compounds (hERG, phospholipidosis). This scenario applies to any 2-aminopyridine lead series where metabolic soft spots have been identified at the C-6 position and where maintaining the 2-amino group as a free amine is essential for target engagement.

Agrochemical Active Ingredient Synthesis Using Fluorinated Pyridine Building Blocks

The compound's structural features – a 2-aminopyridine core, a bromine for cross-coupling, and a metabolically stable 2,2-difluoroethyl group – align with the design principles of modern fluorinated agrochemicals, where the difluoroethyl motif is increasingly employed as a bioisostere for methoxy or ethoxy groups to enhance environmental persistence and target-site penetration [1][2]. 5-Bromopyridin-2-amines are established intermediates in agrochemical synthesis, and the target compound extends this utility by incorporating fluorine-mediated property modulation [2]. The multi-vendor, ISO-certified supply chain supports the larger quantities and cost sensitivities typical of agrochemical R&D, while the 98%+ purity ensures reproducible activity in whole-organism assays where impurities can confound structure-activity interpretation.

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